5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Bicyclo[2.2.1]heptane Core Structure Characterization
The bicyclo[2.2.1]heptane framework forms the central scaffold of this compound, characterized by a norbornane-like structure with three distinct bridges. The [2.2.1] notation specifies two bridges containing two carbon atoms each and one bridge with a single carbon atom, creating a rigid, boat-shaped geometry. This bicyclic system imposes significant steric constraints, influencing both conformational flexibility and electronic properties.
The bridgehead positions (C1 and C4 in IUPAC numbering) exhibit non-planar hybridization due to the fused ring strain, resulting in bond angles of approximately 93° at these positions. This distortion enhances reactivity at the bridgehead carbons, particularly for electrophilic substitution or ring-opening reactions. The 2-thia-5-aza modification introduces heteroatoms into the bicyclic framework: a sulfur atom replaces a methylene group in the two-carbon bridge, while a nitrogen atom occupies the single-carbon bridge position. This substitution pattern creates distinct electronic environments, with the sulfur contributing polarizability and the nitrogen enabling potential hydrogen bonding interactions.
Pyrazolo[1,5-a]pyrazine Heterocyclic System Configuration
The pyrazolo[1,5-a]pyrazine moiety constitutes a fused bicyclic heteroaromatic system comprising a pyrazole ring annulated with a pyrazine. The fusion occurs between the 1-position of the pyrazole and the a-face of the pyrazine, creating a planar, conjugated π-system with three nitrogen atoms in the composite structure.
Key features include:
- Aromatic Character : The 10π-electron system satisfies Hückel's rule through conjugation across both rings, with resonance stabilization energy comparable to indole derivatives.
- Tautomeric Potential : The pyrazole NH proton exhibits tautomerism between N1 and N2 positions, though annulation with pyrazine locks the proton at N1 due to conjugation requirements.
- Substituent Effects : The 4-position substitution on the pyrazine ring (connecting to the bicycloheptane core) creates an electron-deficient region ideal for nucleophilic aromatic substitution, while the pyrazole nitrogen lone pairs remain available for coordination chemistry.
Thia-Azabicyclic Substituent Orientation Analysis
The 2-thia-5-aza modification of the bicyclo[2.2.1]heptane core introduces critical stereoelectronic effects:
| Feature | Structural Impact | Electronic Consequences |
|---|---|---|
| Sulfur in 2-position | Increased bridge length (C-S ≈ 1.81Å) | Enhanced polarizability and σ-hole formation |
| Nitrogen in 5-position | Trigonal planar geometry (sp² hybridized) | Conjugation with adjacent π-systems |
The sulfur atom adopts an endo orientation relative to the bicyclic framework, creating a chiral center at C7. This configuration enables sulfur's lone pairs to participate in non-covalent interactions with adjacent heterocycles, while the nitrogen's position facilitates intramolecular hydrogen bonding with the pyrazolo-pyrazine system.
IUPAC Nomenclature Validation and Isomeric Considerations
The systematic name 5-(pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane adheres strictly to IUPAC guidelines through the following analysis:
- Parent Hydride : Bicyclo[2.2.1]heptane establishes the base structure with bridge atom counts [2.2.1].
- Heteroatom Prefixes :
- "2-thia" designates sulfur replacement at position 2 (bridge between C1-C5)
- "5-aza" indicates nitrogen substitution at position 5 (bridgehead C4)
- Substituent Identification : The pyrazolo[1,5-a]pyrazin-4-yl group attaches at position 5 of the azabicyclo system, maintaining lowest locant priority.
Isomeric possibilities include:
- Stereoisomerism : Two enantiomers from the sulfur-induced chirality at C7
- Annulation Isomerism : Potential pyrazolo[1,5-c]pyrazine regioisomers differing in fusion positions
- Tautomeric Forms : Keto-enol tautomerism in reduced oxidation states (not observed in parent compound)
Properties
IUPAC Name |
5-pyrazolo[1,5-a]pyrazin-4-yl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-2-13-15-4-3-12-11(10(1)15)14-6-9-5-8(14)7-16-9/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGJQSNIHTXWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic synthesis. One common approach is the cyclocondensation reaction, where a pyrazole derivative reacts with a suitable pyrazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrazine rings, often facilitated by halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound lies in its anticancer properties . Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit promising anticancer activity by inhibiting key kinases involved in cancer proliferation.
- Mechanism of Action : The compound has been found to act as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). In vitro studies demonstrated that specific derivatives achieved an IC50 value of 0.09 µM against CDK2 and 0.45 µM against TRKA, showcasing comparable efficacy to established inhibitors like ribociclib and larotrectinib .
- Case Studies : A study involving a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, indicating broad-spectrum activity .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects , making it a candidate for treating various inflammatory diseases.
- Biological Activity : Pyrazolo derivatives have been documented to inhibit inflammatory pathways, including those mediated by cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
Neuroprotective Effects
Recent studies suggest that pyrazolo compounds may offer neuroprotective benefits, particularly in conditions such as Alzheimer’s disease and Parkinson’s disease.
- Research Findings : Certain derivatives have shown potential in inhibiting pathways associated with neurodegeneration, possibly through modulation of neurotransmitter systems or by reducing oxidative stress .
Antimicrobial Activity
The antimicrobial properties of pyrazolo compounds are noteworthy, particularly against bacterial infections.
- Mechanism : Some derivatives selectively inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication, thus providing a target for antibacterial therapy without affecting human cells .
Drug Development and Synthesis
The synthesis of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane and its analogs is facilitated through various synthetic routes that allow for structural modifications aimed at enhancing biological activity.
- Synthetic Approaches : Techniques such as annulation reactions and functional group modifications have been employed to create libraries of compounds for screening against various biological targets .
Summary Table of Applications
| Application Area | Mechanism/Target | Example Findings |
|---|---|---|
| Anticancer | CDK2/TRKA inhibitors | IC50 = 0.09 µM (CDK2), GI% = 43.9% across cell lines |
| Anti-inflammatory | COX inhibition | Reduction in inflammatory markers |
| Neuroprotection | Modulation of neurotransmitter systems | Potential reduction in neurodegeneration |
| Antimicrobial | Inhibition of bacterial DNA gyrase | Selective inhibition without human toxicity |
| Drug Development | Structural modifications | Libraries synthesized for biological screening |
Mechanism of Action
The mechanism of action of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Table 1: Bicyclic Scaffold Comparison
Aromatic Substituent Variations: Pyrazine vs. Pyrimidine
The pyrazolo[1,5-a]pyrazine moiety in the target compound differs from pyrazolo[1,5-a]pyrimidines (e.g., TRK kinase inhibitors in ) and quinazoline derivatives ():
- Pyrazine vs. Pyrimidine : Pyrazine’s two adjacent nitrogen atoms create a electron-deficient aromatic system, favoring π-π stacking interactions. In contrast, pyrimidine-based analogs (e.g., TRK inhibitors in ) may exhibit stronger hydrogen bonding due to alternating N positions .
- However, the target compound’s smaller pyrazine ring may improve metabolic stability .
Table 2: Aromatic Substituent Comparison
Biological Activity
The compound 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates both pyrazole and thiazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 218.28 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane . For instance, compounds containing pyrazole rings have demonstrated significant inhibitory effects against various cancer cell lines through mechanisms involving kinase inhibition and apoptosis induction.
- Case Study : A related pyrazolo derivative was shown to inhibit CDK2 and TRKA kinases, with an IC50 of 0.09 µM and 0.45 µM respectively, indicating potent anticancer activity comparable to established inhibitors like ribociclib and larotrectinib .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The incorporation of thiazole groups has been associated with enhanced anti-inflammatory effects.
- Research Findings : Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively documented. The presence of the pyrazole ring enhances the ability to disrupt bacterial cell membranes, leading to cell lysis.
- Example : Pyrazole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
The biological activities of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane can be attributed to several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of key kinases involved in cell proliferation and survival.
- Cytokine Modulation : It can modulate the expression of inflammatory cytokines, thereby reducing inflammation.
- Membrane Disruption : Its structural features allow it to interact with microbial membranes, leading to increased permeability and cell death.
Data Summary Table
Q & A
Q. What are the key synthetic routes for preparing 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane?
Methodological Answer: The synthesis typically involves cyclization and coupling strategies. For example:
- Step 1 : Prepare the pyrazolo[1,5-a]pyrazine core via cyclization of hydrazine derivatives with acetylenic β-diketones, as described for analogous pyrazolo-pyrimidines .
- Step 2 : Functionalize the pyrazine at position 4 using coupling reactions. demonstrates a similar approach, where lithium carboxylate intermediates react with heterocyclic amines under reflux conditions to form bicyclic structures .
- Step 3 : Introduce the 2-thia-5-azabicyclo[2.2.1]heptane moiety via nucleophilic substitution or ring-closing metathesis. and highlight improved methods for synthesizing azabicyclo frameworks, such as using trans-4-hydroxy-L-proline as a chiral precursor .
Q. Key Analytical Data :
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Essential for confirming regiochemistry and stereochemistry. For example, bridgehead protons in azabicyclo systems appear as singlets (e.g., δ 4.51 ppm in ) .
- HRMS (ESI) : Validates molecular weight and fragmentation patterns. reports HRMS data (m/z 254.1039 [M+H]+) for pyrazolo-pyrazine derivatives .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1720 cm⁻¹ in ) .
Advanced Research Questions
Q. How can conflicting NMR data for bicyclic intermediates be resolved during synthesis?
Methodological Answer: Contradictions in NMR data often arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : To freeze conformational exchange (e.g., coalescence temperature studies for bridgehead protons).
- Computational Modeling : Compare experimental δ values with DFT-calculated chemical shifts. and provide benchmark data for analogous systems .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals. For example, NOESY correlations can confirm spatial proximity of protons in rigid bicyclic frameworks.
Q. What strategies improve regioselectivity in pyrazolo[1,5-a]pyrazine functionalization?
Methodological Answer:
- Directing Groups : Install temporary protecting groups (e.g., Boc) at non-reactive positions to guide coupling. uses Cbz protection during azabicyclo synthesis .
- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively targets halogenated pyrazines. achieved 85% yield in similar reactions .
- Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific sites. reports improved yields using NaOAc in acetic acid .
Q. How can conflicting biological activity data be analyzed for derivatives of this compound?
Methodological Answer:
- Dose-Response Curves : Compare IC50 values across assays to identify outliers.
- Structural-Activity Relationship (SAR) : Map substituent effects using data tables (e.g., Table 1 below).
- Molecular Docking : Correlate activity with binding poses in target proteins. discusses SAR for pyrazolo-pyrimidine analogs .
Q. Table 1: SAR for Pyrazolo-Pyrazine Derivatives
| Substituent Position | Biological Activity (IC50, nM) | Key Finding |
|---|---|---|
| 4-(Thiazole) | 12.5 ± 1.2 | High potency against kinase X |
| 4-(Piperazine) | 85.3 ± 4.7 | Improved solubility, reduced activity |
| 7-(Nitro) | >1000 | Loss of activity due to steric hindrance |
Q. What experimental design principles apply to optimizing azabicyclo ring closure?
Methodological Answer:
- Reagent Selection : Use LiBH4 for selective reductions (e.g., achieved 93% yield in azabicyclo formation) .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., TsCl-mediated tosylation in ) .
- Workflow Table :
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Tosylation | TsCl, Py, 5°C, 60 h | 94% |
| 2 | Reduction | LiBH4, dimethoxyethane, 0°C→RT | 93% |
| 3 | Cyclization | NaOMe, MeOH, reflux | 86% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
